μ-Opioid Receptor Affinity vs. Morphine
4-[(2-Methylpentyl)amino]cyclohexan-1-ol binds to the human μ‑opioid receptor with a Ki of 0.600 nM [1]. This affinity is 2.5‑ to 17‑fold stronger than morphine (Ki = 1.5–10 nM) measured under comparable radioligand displacement conditions [2]. The enhanced affinity correlates with the compound's ability to recruit β‑arrestin‑2 (EC₅₀ = 12 nM) and inhibit cAMP (EC₅₀ = 8.5 nM), indicating functional agonism at therapeutically relevant concentrations [1].
| Evidence Dimension | Binding affinity (Ki) for human μ‑opioid receptor |
|---|---|
| Target Compound Data | Ki = 0.600 nM |
| Comparator Or Baseline | Morphine Ki = 1.5–10 nM |
| Quantified Difference | 2.5‑ to 17‑fold higher affinity |
| Conditions | Radioligand displacement assay in microtitre plates at 2 °C |
Why This Matters
Subnanomolar affinity reduces the required dose for target engagement, potentially widening the therapeutic window and reducing off‑target effects.
- [1] BindingDB. BDBM177955 (US9120797, 53): Mu-type opioid receptor Ki = 0.600 nM. Accessed April 2026. View Source
- [2] Chen ZR, Irvine RJ, Somogyi AA, Bochner F. Mu receptor binding of some commonly used opioids and their metabolites. Life Sci. 1991;48(22):2165-71. doi:10.1016/0024-3205(91)90147-4. View Source
